4-((1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
Description
This compound features a pyridin-2(1H)-one core substituted with methyl groups at the 1- and 6-positions. Attached via an ether linkage at the 4-position is an azetidine ring, which is further functionalized with a 5-chlorothiophene-2-carbonyl group.
Properties
IUPAC Name |
4-[1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl]oxy-1,6-dimethylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-9-5-10(6-14(19)17(9)2)21-11-7-18(8-11)15(20)12-3-4-13(16)22-12/h3-6,11H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNLYKMYMZUFIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CN(C2)C(=O)C3=CC=C(S3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a unique combination of azetidine and pyridine rings along with a chlorothiophene moiety. The presence of these functional groups contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆ClN₃O₃S |
| Molecular Weight | 350.8 g/mol |
| CAS Number | 1903648-02-1 |
Synthesis
The synthesis of this compound typically involves multiple steps starting from readily available precursors. A common synthetic route includes:
- Formation of 5-Chlorothiophene-2-carbonyl chloride : Reacting 5-chlorothiophene-2-carboxylic acid with thionyl chloride.
- Synthesis of Azetidin-3-ylamine : Prepared by reducing azetidin-3-one using lithium aluminum hydride.
- Coupling Reaction : The final step involves coupling the azetidin-3-ylamine with the carbonyl chloride in the presence of a base like triethylamine.
The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes or receptors. The structural features allow it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function.
Anticancer Activity
Recent studies have indicated that compounds similar to this one exhibit significant anticancer properties. For instance, research has shown that derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis through caspase activation pathways.
Antimicrobial Properties
Research has also highlighted the antimicrobial activity of related compounds. These compounds have demonstrated effectiveness against various bacterial strains, suggesting potential for development as novel antibiotics .
Study on Anticancer Effects
A study conducted on a derivative of this compound showed promising results against breast cancer cells (MCF-7). The compound induced cell cycle arrest and apoptosis, suggesting its potential as a therapeutic agent in cancer treatment .
Investigation of Antimicrobial Activity
Another study focused on the antimicrobial properties, where derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was linked to disruption of bacterial cell membranes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural similarity analysis is critical for predicting biological activity and physicochemical properties. Below, the target compound is compared to analogs based on shared motifs:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Azetidine vs. Flexible Amines: The azetidine in the target compound provides rigidity compared to more flexible amine-containing analogs (e.g., dihydropyridinone in ). This rigidity could improve target binding affinity by reducing entropy loss upon binding .
Chlorothiophene vs. Halogenated Groups : The 5-chlorothiophene moiety in the target compound enhances lipophilicity compared to simpler chloro-substituted analogs (e.g., ). This may improve membrane permeability but could also increase metabolic instability .
Pyridinone vs.
Methodological Considerations
- Graph-Based Similarity (): This approach identifies shared substructures (e.g., pyridinone cores) without relying on predefined descriptors, making it suitable for novel compounds like the target.
- Crystallographic Refinement () : Tools like SHELXL could elucidate conformational differences between the target and analogs, aiding in structure-activity relationship (SAR) studies.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-((1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one, and what critical reaction conditions must be controlled?
- Methodology : The synthesis typically involves coupling 5-chlorothiophene-2-carboxylic acid with an azetidine intermediate, followed by functionalization of the pyridin-2-one core. Key steps include:
- Azetidine activation : Use carbodiimide-based coupling agents (e.g., DCC or EDCI) for amide bond formation between 5-chlorothiophene-2-carboxylic acid and azetidine .
- Oxy-linkage formation : Nucleophilic substitution at the azetidin-3-yl position under anhydrous conditions to attach the pyridin-2-one moiety. Temperature control (<50°C) is critical to avoid ring-opening side reactions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the final compound .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the compound’s structure?
- Methodology :
- NMR : , , and 2D NMR (COSY, HSQC) to confirm connectivity of the azetidine, chlorothiophene, and pyridin-2-one groups. Key signals include the methyl groups (~δ 1.5 ppm) and aromatic protons (~δ 6.5–7.5 ppm) .
- X-ray crystallography : To resolve stereochemical ambiguities, particularly the conformation of the azetidine ring and oxy-linkage geometry. Cooling to 123 K improves data resolution .
- HRMS : High-resolution mass spectrometry for molecular formula validation (expected [M+H]: calculated for CHClNOS) .
Q. How can researchers assess the compound’s purity and stability under varying storage conditions?
- Methodology :
- HPLC : Use a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to monitor degradation products. Stability studies should include accelerated conditions (40°C/75% RH for 4 weeks) .
- Thermogravimetric analysis (TGA) : To determine decomposition temperatures and hygroscopicity risks .
Advanced Research Questions
Q. How should contradictory data on the compound’s solubility and bioavailability be resolved in preclinical studies?
- Methodology :
- Solubility assays : Compare results from shake-flask (equilibrium) vs. kinetic solubility (nephelometry) methods. Discrepancies often arise due to polymorphic forms or aggregation .
- Bioavailability optimization : Use lipid-based nanoformulations (e.g., liposomes) or co-solvents (PEG 400) to enhance dissolution rates. Validate with in vitro permeability assays (Caco-2 monolayers) .
Q. What strategies are recommended for optimizing reaction yields in large-scale synthesis while minimizing byproducts?
- Methodology :
- DoE (Design of Experiments) : Vary parameters like temperature, solvent polarity, and stoichiometry to identify critical factors. For example, excess azetidine (1.2 eq.) improves coupling efficiency .
- Flow chemistry : Continuous-flow reactors reduce side reactions (e.g., oxidation of the thiophene ring) by ensuring precise mixing and temperature control .
Q. How can in vitro biological activity data (e.g., enzyme inhibition) be reconciled with in vivo efficacy gaps?
- Methodology :
- Metabolite profiling : Use LC-MS to identify active/inactive metabolites. The chlorothiophene group may undergo hepatic oxidation, reducing bioavailability .
- Pharmacodynamic modeling : Correlate in vitro IC values with plasma concentrations in animal models. Adjust dosing regimens to account for rapid clearance .
Q. What computational methods are suitable for predicting structure-activity relationships (SAR) of derivatives?
- Methodology :
- Docking studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases). Focus on the azetidine-oxy linker’s flexibility and chlorothiophene’s π-π stacking potential .
- QSAR modeling : Employ Gaussian-based DFT calculations to correlate electronic properties (HOMO/LUMO energies) with observed bioactivity .
Q. How can environmental fate studies be integrated into the compound’s development to meet regulatory requirements?
- Methodology :
- Biodegradation assays : Use OECD 301F (manometric respirometry) to assess microbial breakdown. The pyridin-2-one core may resist degradation, necessitating mitigation strategies .
- Ecotoxicity testing : Evaluate effects on Daphnia magna (48-h LC) and algae (72-h growth inhibition) to establish safety thresholds .
Methodological Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
